CCT036477 - 305372-78-5

CCT036477

Catalog Number: EVT-263439
CAS Number: 305372-78-5
Molecular Formula: C21H18ClN3
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT036477, chemically known as CCT036477, is a small molecule that acts as a potent and selective inhibitor of the Wnt signaling pathway. [, ] It functions by specifically targeting the interaction between β-catenin and TCF4, key components of the Wnt pathway. [] This pathway plays a crucial role in cellular processes like growth, differentiation, and development and is often found dysregulated in various cancers. Therefore, CCT036477 is primarily employed as a research tool to investigate the role of the Wnt pathway in both normal physiological processes and disease states like cancer. [, ]

Mechanism of Action

CCT036477 specifically inhibits the Wnt signaling pathway by disrupting the interaction between β-catenin and TCF4. [, ] In a normal Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulation allows β-catenin to translocate to the nucleus and interact with TCF/LEF transcription factors, activating the transcription of Wnt target genes. CCT036477 disrupts this process by preventing the formation of the β-catenin/TCF4 complex, effectively blocking downstream Wnt signaling and the expression of its target genes. [, ]

Applications
  • Investigating the Role of Wnt Signaling in Cancer: CCT036477 allows researchers to study the specific contributions of the Wnt pathway to cancer development and progression. For instance, it has been used to demonstrate the importance of Wnt signaling in mantle cell lymphoma (MCL) initiating cells, highlighting its potential as a therapeutic target. []
  • Identifying Wnt Pathway-Related Biomarkers: By inhibiting Wnt signaling with CCT036477 and observing the downstream effects, researchers can identify potential biomarkers associated with Wnt pathway activity. This is crucial for developing diagnostic and prognostic tools for cancers where Wnt signaling is implicated. []
  • Evaluating the Efficacy of Wnt Pathway Inhibitors: CCT036477 serves as a valuable tool to assess the effectiveness of other potential Wnt pathway inhibitors. Comparing the effects of CCT036477 with novel inhibitors can provide insights into their mechanism of action and therapeutic potential. []
  • Sensitizing Cancer Cells to Chemotherapy: Studies have shown that CCT036477 can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like vincristine and doxorubicin. This synergistic effect highlights its potential use in combination therapies to improve treatment outcomes. []

Ibrutinib

  • Compound Description: Ibrutinib is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) [].
  • Relevance: Ibrutinib was investigated in combination with CCT036477 in a study on MCL-initiating cells (MCL-ICs). While ibrutinib demonstrated efficacy in killing MCL cells, it did not effectively target the MCL-IC population. Combining ibrutinib with CCT036477, a Wnt pathway inhibitor, enhanced the elimination of MCL-ICs and sensitized MCL cells to ibrutinib's effects []. This suggests a potential synergistic effect between targeting both the BTK and Wnt signaling pathways in MCL treatment.

Vincristine

  • Compound Description: Vincristine is a vinca alkaloid chemotherapeutic agent used to treat various cancers, including MCL [].
  • Relevance: Similar to ibrutinib, vincristine demonstrated efficacy against MCL cells but not MCL-ICs []. Combining vincristine with the Wnt pathway inhibitor CCT036477 enhanced its effectiveness against MCL-ICs and increased the sensitivity of MCL cells to vincristine's cytotoxic effects [].

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline chemotherapeutic agent used to treat various cancers, including MCL [].
  • Relevance: Analogous to ibrutinib and vincristine, doxorubicin showed efficacy against MCL cells but not MCL-ICs []. The study demonstrated that combining doxorubicin with CCT036477 enhanced its effectiveness against MCL-ICs and increased the sensitivity of MCL cells to doxorubicin [].

FH535

  • Compound Description: FH535 is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway [].
  • Relevance: FH535 serves as a benchmark for comparing the β-catenin inhibitory activity of Aloe-emodin (AE) []. Molecular docking studies revealed that AE exhibited comparable binding energy scores to FH535, suggesting potential for AE as a Wnt/β-catenin pathway inhibitor [].

Aloe-emodin (AE)

  • Compound Description: Aloe-emodin is an anthraquinone compound found in Aloe vera with demonstrated anti-cancer properties [].
  • Relevance: AE displayed growth-suppressive effects on androgen-independent prostate cancer DU145 cells by inhibiting the Wnt/β-catenin signaling pathway []. Molecular docking studies indicated that AE interacts with both Wnt2 and β-catenin, exhibiting good binding energy scores comparable to CCT036477 and FH535, respectively []. This suggests AE's potential as a dual inhibitor of the Wnt pathway, similar to CCT036477.

iCRT14

  • Compound Description: iCRT14 is a small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, key components of the Wnt signaling pathway [].
  • Relevance: Like CCT036477, iCRT14 targets the Wnt pathway by interfering with the β-catenin‒TCF4 interaction, highlighting a common mechanism of action []. Both inhibitors demonstrated preferential elimination of MCL-ICs and sensitized MCL cells to chemotherapeutic agents [].

PKF118-310

  • Compound Description: PKF118-310 is another small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, similar to iCRT14 [].
  • Relevance: PKF118-310 shares a similar mechanism of action with CCT036477 by targeting the β-catenin‒TCF4 interaction within the Wnt pathway []. Both compounds displayed efficacy in eliminating MCL-ICs and sensitizing MCL cells to chemotherapeutic agents [].

CHIR99021

  • Compound Description: CHIR99021 is a GSK3β inhibitor known to activate the Wnt pathway [].
  • Relevance: While not structurally related to CCT036477, CHIR99021 serves as a tool compound to activate the Wnt pathway, providing a contrasting effect to the inhibitory activity of CCT036477 []. This allows researchers to study the dynamic range of the Wnt pathway and validate the specificity of Wnt pathway inhibitors.

Pyrvinium

  • Compound Description: Pyrvinium is a Wnt/β-catenin pathway inhibitor [].
  • Relevance: Like CCT036477, pyrvinium targets the Wnt/β-catenin pathway, indicating a shared mechanism of action []. Both inhibitors demonstrated dose-dependent inhibition of Wnt/β-catenin signaling activity [], highlighting their potential as research tools or therapeutic agents.

Properties

CAS Number

305372-78-5

Product Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)

InChI Key

IFOHRIXRQPOHQZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

CCT036477; CCT-036477; CCT 036477;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.